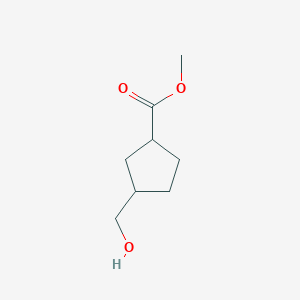

Methyl 3-(hydroxymethyl)cyclopentanecarboxylate

Description

Methyl 3-(hydroxymethyl)cyclopentanecarboxylate is a cyclopentane derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a methyl ester (-COOCH₃) at the 1-position. The hydroxymethyl group distinguishes it from related compounds by introducing hydrogen-bonding capacity and polarity, which may influence solubility, stability, and biological activity .

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZTZFHLMOJRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(hydroxymethyl)cyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-(hydroxymethyl)cyclopentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)cyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-(carboxymethyl)cyclopentane-1-carboxylic acid.

Reduction: 3-(hydroxymethyl)cyclopentane-1-methanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)cyclopentanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

The table below compares key features of Methyl 3-(hydroxymethyl)cyclopentanecarboxylate (hypothetical data inferred from analogs) with structurally related cyclopentane derivatives:

Key Research Findings

Functional Group Influence on Reactivity

- Hydroxymethyl vs. Keto Groups : The hydroxymethyl group in the target compound is less reactive than the keto group in Methyl 3-oxocyclopentanecarboxylate, which can undergo reductions (e.g., to form hydroxymethyl derivatives) or participate in nucleophilic additions .

- Amino vs. Hydroxymethyl: Methyl 3-aminocyclopentanecarboxylate exhibits higher toxicity (oral LD₅₀ Category 4) and reactivity in peptide bond formation compared to the hydroxymethyl analog, which lacks basicity .

- Stereochemical Effects: The (1R,3S)-methyl derivative demonstrates the importance of stereochemistry in drug design, offering enantioselectivity unavailable in non-chiral analogs .

Limitations and Data Gaps

Biological Activity

Methyl 3-(hydroxymethyl)cyclopentanecarboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic carboxylic ester characterized by a cyclopentane ring with a hydroxymethyl group and a methyl ester functional group. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, particularly in medicinal chemistry.

1. Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies focusing on inhibitors of the 3C protease (3CP), which is crucial for the replication of rhinoviruses, have shown that certain structural modifications can enhance antiviral activity. Compounds with similar structural motifs have been developed to target this enzyme effectively, suggesting that this compound may also possess similar properties .

2. Insecticidal Properties

The compound has been evaluated for its potential as an insecticide. A study on related compounds demonstrated significant larvicidal activity against Aedes aegypti, the primary vector for several viral diseases. Although specific data on this compound's insecticidal activity is limited, the structural similarities with known active compounds suggest potential efficacy in this area .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Enzyme Inhibition : The presence of the hydroxymethyl group may facilitate interactions with enzyme active sites, potentially inhibiting critical enzymatic processes involved in viral replication or metabolic pathways in insects.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, leading to increased permeability and subsequent cell death in pests.

Case Study 1: Antiviral Efficacy

In a study focused on structure-activity relationships (SAR) of peptidomimetic inhibitors targeting the 3C protease, various derivatives were synthesized and tested for their antiviral efficacy. The findings indicated that modifications leading to increased hydrophobic interactions significantly enhanced inhibitory potency . This suggests that this compound could be optimized for similar applications.

Case Study 2: Insecticidal Activity

A recent investigation into the larvicidal properties of novel compounds revealed that certain derivatives exhibited LC50 values significantly lower than traditional insecticides like temephos. For example, one compound demonstrated an LC50 of 28.9 μM against Aedes aegypti larvae, highlighting the potential for developing new insecticides based on related structures . While direct data on this compound is lacking, these findings support further exploration into its insecticidal capabilities.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.